molecular formula C17H25N3O4 B12056364 Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate

Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate

Cat. No.: B12056364
M. Wt: 335.4 g/mol
InChI Key: KPTMVVXATYPAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

合成方法与优化策略

基于Boc保护的多步合成路径

二乙醇胺前体的氯化与环化

目标化合物的合成常以二乙醇胺为起始原料,通过三步反应构建哌嗪环并引入Boc保护基(图1)。首先,二乙醇胺与氯化试剂(如SOCl₂)在回流条件下反应生成双(2-氯乙基)胺,摩尔比优选3:1以实现完全氯代。随后,该中间体与Boc酸酐在碱性条件(pH>10)下反应,通过亲核取代形成双(2-氯乙基)氨基甲酸叔丁酯。实验表明,Boc酸酐与二乙醇胺的摩尔比需严格控制在1:1以避免过度酰化

最后,在55–65℃下缓慢滴加氨水引发环化反应,生成N-Boc哌嗪。此步骤的关键在于温度控制:低于55℃导致反应速率显著下降,而高于65℃则引发副反应(如Boc基团水解)。通过乙酯萃取与减压浓缩可分离产物,纯度可达95%以上

哌嗪环形成的立体化学控制

哌嗪环的立体构型直接影响目标化合物的生物活性。近期研究发现,采用不对称锂化-捕获策略可实现高对映选择性合成。例如,以(−)-鹰爪豆碱为手性配体,在s-BuLi作用下对α-甲基苄基修饰的N-Boc哌嗪进行锂化,随后与亲电试剂(如醛类)反应,可获得单一立体异构体(ee>98%)

此外,钯催化氢胺化反应为构建2,6-反式哌嗪提供了新途径。以氨基烯烃为底物,在Pd(OAc)₂催化下发生分子内环化,通过过渡态中N-芳基的伪平伏取向实现立体控制(图2)。X射线衍射证实产物以扭船式构象为主,避免A¹,³相互作用

方法 立体选择性 产率范围 适用场景
不对称锂化 >98% ee 60–75% 小分子药物中间体
钯催化氢胺化 >95% de 50–63% 多取代哌嗪合成
氯代-环化传统路径 无控制 70–85% 工业化批量生产

N-Boc哌嗪中间体的新型催化方法

溶剂选择与反应动力学

溶剂极性显著影响Boc保护基的引入效率。以四氢呋喃(THF)为反应介质时,Boc酸酐与胺类的偶联速率较二氯甲烷提高1.3倍,归因于THF的强溶剂化能力促进亲核进攻。然而,高极性溶剂(如DMF)可能导致Boc基团部分水解,需通过pH实时监测优化反应时间。

动力学研究表明,N-Boc哌嗪的形成遵循二级反应动力学模型,速率常数k与温度的关系符合Arrhenius方程(R²=0.991)。当反应温度从25℃升至40℃时,k值从0.024 L·mol⁻¹·min⁻¹增至0.078 L·mol⁻¹·min⁻¹,但副产物生成比例同步增加12%

Boc酸酐偶联效率的对比分析

与传统酰氯试剂相比,Boc酸酐在温和条件下(pH 8–9,室温)即可实现高效偶联,且副产物仅为叔丁醇与CO₂,易于分离。实验数据显示,以二乙醇胺衍生物为底物时,Boc酸酐的偶联产率达92%,而使用Boc-Cl仅获得78%产率(表1)

试剂 反应条件 平均产率 副产物类型
Boc酸酐 pH 8.5, 25℃ 92% 叔丁醇、CO₂
Boc-Cl pH 10, 0℃ 78% HCl、氯化钠
混合碳酸酯 相转移催化 85% 酚类化合物

工业化生产中的可扩展性挑战

高纯度产物的纯化技术

规模化合成中,粗产物常含有未反应的氯代副产物与过度酰化杂质。采用分级结晶法可有效提高纯度:将粗品溶于热乙醇(60℃),缓慢冷却至−20℃使目标化合物选择性析出,纯度从85%提升至99.5%。此外,模拟移动床色谱(SMB)技术可实现连续纯化,处理量达公斤级/天,溶剂消耗较传统柱色谱降低40%。

大规模合成中的废液管理

氯化步骤产生的SOCl₂副产物需通过碱液(如10% NaOH)中和生成NaCl与Na₂SO₃,中和过程放热需严格控制温度低于30℃以避免二氧化硫释放。此外,乙酯萃取后的有机相可通过分子筛脱水循环使用,使溶剂回收率达75%以上,降低生产成本与环境负荷。

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxo-1-pyridin-2-ylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-11-9-19(10-12-20)14(15(21)23-4)13-7-5-6-8-18-13/h5-8,14H,9-12H2,1-4H3

InChI Key

KPTMVVXATYPAOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Boc Protection of Piperazine Derivatives

The Boc group is introduced to the piperazine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. A typical procedure involves dissolving piperazine in dichloromethane (DCM) with triethylamine (TEA), followed by dropwise addition of Boc₂O at 0°C. After stirring at room temperature for 12 hours, the product is isolated by extraction and evaporation, yielding 4-Boc-piperazine with >95% purity.

Coupling of Boc-Piperazine with Pyridyl Acetate Intermediates

The α-carbon of 2-pyridylacetic acid methyl ester is functionalized through nucleophilic substitution. In a representative method:

  • Alkylation : 2-Pyridylacetic acid methyl ester is treated with bromoacetyl bromide in the presence of sodium hydride (NaH) to form 2-(bromoacetyl)-2-(2-pyridyl)acetate.

  • Nucleophilic Substitution : 4-Boc-piperazine is added to the bromo intermediate in acetonitrile with potassium carbonate (K₂CO₃) as a base. The mixture is refluxed for 24 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).

Key Reaction Parameters

StepReagentSolventTemperatureTimeYield
AlkylationBromoacetyl bromideTHF0°C → RT6 h78%
Substitution4-Boc-piperazineAcetonitrileReflux24 h65%

One-Pot Diastereoselective Synthesis

Adapting methodologies from pyrrolopiperazine-dione syntheses, a one-pot Ugi/nucleophilic substitution/N-acylation sequence is feasible:

  • Ugi Reaction : Combine 2-pyridinecarboxaldehyde, Boc-piperazine, methyl isocyanoacetate, and benzoic acid in methanol.

  • Intramolecular N-Acylation : Heat the intermediate to 80°C to induce cyclization, forming the pyrrolopiperazine core.

  • Debenzoylation : Treat with aqueous HCl to remove protective groups, followed by esterification with methanol/H₂SO₄ to yield the methyl ester.

This route achieves diastereoselectivity >99% due to steric control during cyclization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, 1H, pyridyl-H), 7.71 (t, 1H, pyridyl-H), 7.23 (d, 1H, pyridyl-H), 4.21 (s, 1H, CH), 3.72 (s, 3H, OCH₃), 3.45–3.10 (m, 8H, piperazine-H), 1.42 (s, 9H, Boc-CH₃).

  • HPLC : Purity ≥95.0% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

  • MS (ESI) : m/z 335.40 [M+H]⁺.

Applications in Heterocyclic Synthesis

The compound serves as a precursor for kinase inhibitors and antipsychotic agents. For example:

  • Anticancer Agents : Suzuki coupling of the pyridyl group with boronic acids yields derivatives targeting EGFR kinases.

  • Dopamine Antagonists : Deprotection of the Boc group and amidation produces analogs with D₂ receptor affinity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldDiastereoselectivity
Stepwise AlkylationHigh purity, scalableMulti-step, low atom economy65%N/A
One-Pot UgiAtom economy, diastereoselectivityRequires strict anhydrous conditions58%>99%

Challenges and Optimization Strategies

  • Racemization : The α-carbon is prone to epimerization under basic conditions. Mitigated by using low temperatures and short reaction times.

  • Boc Deprotection : Trifluoroacetic acid (TFA) in DCM selectively removes the Boc group without ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates. The piperazine ring is particularly effective in interacting with biological targets through hydrogen bonding and hydrophobic interactions, making it valuable for developing drugs targeting specific receptors or enzymes .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of heterocyclic compounds, which are essential in creating complex organic molecules. The Boc (tert-butoxycarbonyl) protection group allows for selective reactions, facilitating the introduction of other functional groups without affecting the piperazine or pyridine moieties .

Development of Bioactive Compounds

Research indicates that derivatives of this compound have been explored for their potential bioactivity, including anti-inflammatory and anti-allergic properties. Such compounds can be further modified to optimize their pharmacological profiles .

Case Study 1: Synthesis of Antihistamines

One notable application involved the synthesis of antihistamines derived from this compound. These compounds demonstrated significant efficacy in treating allergic conditions, showcasing the compound's potential as a precursor for therapeutic agents .

Case Study 2: Heterocyclic Compound Development

Research has highlighted the utility of this compound in synthesizing various heterocycles, which are crucial in drug discovery. By modifying the piperazine and pyridine components, researchers have successfully developed new compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • Boc-protected piperazine : Provides steric protection for the amine, enabling selective deprotection in multi-step syntheses.
  • Pyridyl group : Facilitates hydrogen bonding and metal coordination, critical for biological activity.
  • Methyl ester : Enhances lipophilicity and serves as a leaving group for hydrolysis or transesterification.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Application
Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate Boc-piperazine, pyridyl, ester ~363.4 (estimated) Synthetic intermediate
(2-(Pyridin-2-yl)ethyl)urea Pyridyl, urea 165.2 Kinase inhibitor precursor
N-Cyano-N'-[...]guanidine Cyano, guanidine, fluorobenzyl, thiazolyl ~612.8 Anticandidate for receptor modulation
Lansoprazole Benzimidazole, sulfinyl, trifluoroethoxy 369.4 Proton pump inhibitor

Research Findings and Implications

  • Synthetic Advantages : The Boc group in the target compound simplifies purification and reduces side reactions compared to unprotected amines .
  • Limitations : Hydrolysis of the ester moiety may necessitate stabilization strategies (e.g., prodrug formulations) for in vivo applications.
  • Future Directions : Structural hybrids combining the pyridyl-Boc-piperazine scaffold with thiazolyl or fluorobenzyl groups (e.g., ) could enhance target selectivity.

Biological Activity

Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine moiety protected by a Boc (tert-butyloxycarbonyl) group, which enhances its stability and solubility. The presence of the pyridine ring contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing primarily on its inhibitory effects on specific biological targets.

1. Inhibition of Histone Acetyltransferases

One of the key areas of study has been the compound's inhibition of histone acetyltransferases (HATs), particularly p300 and CBP. These enzymes play crucial roles in gene transcription regulation. Research indicates that modifications to the piperazine ring and the side chain significantly affect inhibitory potency.

  • IC50 Values :
    • Compound variants with different substituents have shown varying degrees of inhibitory activity:
      • Compound with a polar 4-aminomethylphenyl substituent: IC50 = 10 μM
      • Compound with piperidine-containing substituents: IC50 = 1.6 μM
      • Compound with mixed substituents: IC50 values range from 1.4 to 7.4 μM depending on the specific structure .

2. Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly against breast cancer cell lines. In one study, it demonstrated selective cytotoxicity towards MDA-MB-231 cells, a triple-negative breast cancer model, with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil.

  • Caspase Activation : The compound increased caspase-9 levels in treated samples, suggesting an apoptotic mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Compound VariantStructural ModificationIC50 (μM)Biological Activity
Compound 1Original Structure8.6Moderate inhibition of p300-HAT
Compound 11Piperidin-4-yl-methylaminomethyl group1.7Enhanced HAT inhibition
Compound 12Amide sidechain modified0.62Potent HAT inhibitor
Compound 13Carbonyl group replaced>10Loss of activity

These results indicate that specific modifications can lead to substantial increases in potency, emphasizing the importance of functional groups in drug design.

Pharmacokinetic Studies

In vivo pharmacokinetic studies have been conducted to assess the bioavailability and clearance rates of various derivatives of this compound. For instance:

  • Study Parameters : Dosing at 1 mg/kg intravenously and 5 mg/kg orally in Balb/C mice.
  • Findings : One derivative exhibited a bioavailability of only 21%, while another showed improved absorption at 66% . These studies are critical for understanding how structural changes affect pharmacokinetics.

Q & A

Q. Optimization Metrics :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (Boc step)Reduces di-Boc byproducts
SolventDMF for couplingEnhances reaction rate
CatalystHOBt/EDC (1:1 molar)Minimizes racemization

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ 1.4 ppm for tert-butyl protons) and pyridyl protons (δ 8.2–8.6 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: m/z −100) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect hydrolyzed byproducts (e.g., free piperazine) .

Q. Methodological Recommendations :

  • Perform dose-response curves across multiple cell lines.
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity, Western blot for kinase inhibition).

Advanced: What strategies enhance the compound’s stability under physiological conditions?

  • pH Optimization : The Boc group hydrolyzes rapidly in acidic conditions (pH <4). Use prodrug strategies (e.g., ester-to-acid conversion) to improve plasma stability .
  • Formulation : Encapsulation in PEGylated liposomes reduces enzymatic degradation in serum (t₁/₂ increases from 2h to 12h) .
  • Temperature Control : Store lyophilized powder at −20°C; avoid repeated freeze-thaw cycles in aqueous solutions .

Q. Stability Data :

ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)
pH 7.4 (PBS, 37°C)0.0513.9 h
pH 2.0 (simulated gastric fluid)0.352.0 h

Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., piperazine ring opening) using B3LYP/6-31G(d). Predict regioselectivity in alkylation reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction energy barriers. Correlate with experimental yields .
  • Docking Studies : Screen against kinase targets (e.g., EGFR) to prioritize biological testing. Use AutoDock Vina with PyRx .

Example Prediction : DFT predicts a 15 kcal/mol barrier for Boc deprotection under acidic conditions, aligning with experimental hydrolysis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.